molecular formula C20H14FN3O2 B14924254 methyl 1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B14924254
M. Wt: 347.3 g/mol
InChI Key: CUPTUWOETSCYAO-UHFFFAOYSA-N
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Description

Methyl 1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with a fluorophenyl and a phenyl group. It has garnered significant interest in the fields of medicinal and organic chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 4-fluorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate can then undergo cyclization with a suitable pyridine derivative in the presence of a catalyst to yield the desired pyrazolopyridine compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Scientific Research Applications

Methyl 1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, leading to inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorophenyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H14FN3O2

Molecular Weight

347.3 g/mol

IUPAC Name

methyl 1-(4-fluorophenyl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C20H14FN3O2/c1-26-20(25)16-11-18(13-5-3-2-4-6-13)23-19-17(16)12-22-24(19)15-9-7-14(21)8-10-15/h2-12H,1H3

InChI Key

CUPTUWOETSCYAO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C=NN2C3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

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